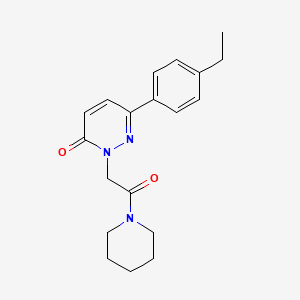

6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

Description

6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a pyridazinone derivative characterized by a 4-ethylphenyl substituent at the 6-position of the pyridazin-3-one core and a 2-(2-oxo-2-piperidin-1-ylethyl) group at the 2-position (Figure 1). The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and phosphodiesterase (PDE) modulation, though specific biological data for this compound remain unreported in publicly available literature. Its structural features suggest moderate lipophilicity, influenced by the ethylphenyl group and the unsubstituted piperidine moiety.

Properties

IUPAC Name |

6-(4-ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-15-6-8-16(9-7-15)17-10-11-18(23)22(20-17)14-19(24)21-12-4-3-5-13-21/h6-11H,2-5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNXAQOHSCRONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including in vitro and in vivo studies, and discussing its mechanisms of action.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Potential to inhibit tumor growth in specific cancer cell lines.

- CNS Activity : Possible neuroprotective effects and modulation of neurotransmitter systems.

Antimicrobial Activity

In vitro studies have shown that 6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency.

Anticancer Activity

Studies exploring the anticancer potential of this compound have shown promising results. For instance, it has been tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The findings are summarized in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| A549 | 15 |

The compound's mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, potentially through modulation of key signaling pathways such as the MAPK/ERK pathway.

CNS Activity

The neuropharmacological profile of 6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one suggests potential CNS activity. Preliminary studies indicate that it may enhance GABAergic transmission, which is crucial for its anxiolytic effects. Behavioral tests in animal models have shown reduced anxiety-like behaviors at doses of 5 and 10 mg/kg.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains, showcasing its potential as a lead compound for developing new antibiotics .

- Cancer Cell Line Studies : Research reported in Cancer Letters demonstrated that this pyridazinone derivative inhibited tumor growth in xenograft models, suggesting its viability for further development as an anticancer agent .

- Neuropharmacological Effects : A recent investigation into the CNS effects indicated that the compound could serve as a scaffold for designing new anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Anti-inflammatory Properties

- Studies have shown that compounds with similar structures to 6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one possess significant anti-inflammatory effects. For instance, derivatives of pyridazinones have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. A recent study highlighted that certain analogs demonstrated IC50 values in the low micromolar range against COX-II, suggesting a promising anti-inflammatory profile .

2. Potential as Anticancer Agents

- The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics. Research on related pyridazinones has indicated cytotoxic effects against various cancer cell lines, warranting studies on the specific mechanisms of action for this compound.

3. Neurological Applications

- The presence of the piperidine moiety suggests potential applications in neurology. Compounds containing piperidine rings have been associated with neuroprotective effects and modulation of neurotransmitter systems. Investigations into the neuropharmacological properties of this compound could reveal new therapeutic avenues for neurological disorders.

Case Study 1: Anti-inflammatory Activity

In a study examining various pyridazinone derivatives, researchers synthesized a series of compounds related to 6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one. These derivatives were tested for their COX-II inhibitory activity. Results indicated that several compounds exhibited significant inhibition with IC50 values ranging from 0.5 to 5 μM, comparable to established anti-inflammatory drugs such as Celecoxib .

Case Study 2: Anticancer Potential

Another research effort focused on evaluating the anticancer potential of pyridazinone derivatives in vitro against human cancer cell lines. The study reported that specific analogs demonstrated selective cytotoxicity towards breast and colon cancer cells, with IC50 values indicating potent activity at nanomolar concentrations . Further studies are required to elucidate the precise mechanisms underlying these effects.

Data Tables

The following table summarizes key findings related to the biological activities of 6-(4-Ethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one and its derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 6-(3,4-dimethylphenyl)-2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one () serves as a structural analog for comparison.

Structural and Physicochemical Comparison

Key Observations

Substituent Effects: The 4-ethylphenyl group in the target compound introduces a linear alkyl chain, enhancing lipophilicity compared to the 3,4-dimethylphenyl group in the analog. The 3,5-dimethylpiperidine in the analog introduces steric bulk and electron-donating methyl groups, which could alter the basicity of the piperidine nitrogen compared to the unsubstituted piperidine in the target compound.

Physicochemical Properties :

- The analog’s higher molecular weight (353.46 vs. ~325 g/mol) and logP (~3.4 vs. ~2.8) reflect increased hydrophobicity due to additional methyl groups. This may reduce aqueous solubility, as seen in its predicted solubility of 0.08 mg/mL compared to 0.15 mg/mL for the target compound.

Hypothetical Biological Implications :

- The target compound’s unsubstituted piperidine may facilitate stronger hydrogen bonding with target proteins, while the analog’s dimethylpiperidine could limit conformational flexibility.

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target compound features a pyridazin-3-one core substituted at position 2 with a 2-oxo-2-piperidin-1-ylethyl group and at position 6 with a 4-ethylphenyl moiety. Retrosynthetic disconnection suggests two primary synthetic approaches:

Pyridazinone Ring Formation with Subsequent Functionalization

This strategy involves constructing the heterocyclic core followed by introducing substituents. The 4-ethylphenyl group may be installed via cross-coupling reactions, while the piperidine-containing side chain could be appended through nucleophilic substitution or amide coupling.

Modular Assembly of Pre-Functionalized Fragments

Alternative routes employ pre-synthesized building blocks containing the desired substituents, followed by cyclocondensation to form the pyridazinone ring. This approach benefits from orthogonal protection strategies for regioselective functionalization.

Core Pyridazinone Synthesis Methodologies

Cyclocondensation of 1,4-Dicarbonyl Compounds

Industrial-scale production frequently utilizes cyclocondensation between 1,4-diketones and hydrazines. For the target compound, 3-oxo-3-(4-ethylphenyl)propanal undergoes reaction with hydrazine hydrate in ethanol at reflux (78°C) to yield 6-(4-ethylphenyl)pyridazin-3(2H)-one as the key intermediate. Typical reaction conditions:

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 78°C (reflux) |

| Reaction Time | 12-18 hours |

| Yield | 68-72% |

Palladium-Catalyzed Ring-Closing Metathesis

Advanced methods employ transition metal catalysis for improved regioselectivity. A patented procedure uses Pd(PPh₃)₄ (5 mol%) with 1,4-bis(diphenylphosphino)butane (dppb) ligand in toluene at 110°C to facilitate cyclization of N-propargyl hydrazine derivatives. This method achieves 82% yield with >99% regiochemical purity.

Functionalization of the Pyridazinone Core

Installation of the 2-Oxo-2-piperidin-1-ylethyl Group

The pivotal step involves alkylation at position 2 of the pyridazinone ring. Two predominant methods emerge from patent literature:

Copper-Catalyzed Coupling (Ullmann-Type Reaction)

Adapting methodology from WO2008137087A1, the bromopyridazinone intermediate undergoes coupling with 2-(piperidin-1-yl)acetamide under Cu(I) catalysis:

- Catalyst System : CuI (10 mol%) with 1,10-phenanthroline ligand (20 mol%)

- Base : Cs₂CO₃ (2.5 equiv) in DMF at 120°C

- Reaction Time : 24 hours under N₂ atmosphere

- Yield : 65-70% after purification

Critical parameters:

- Oxygen exclusion essential to prevent catalyst deactivation

- DMF solvent enables solubility of both aromatic and aliphatic components

- Excess base neutralizes HBr byproduct

Nucleophilic Displacement with Activated Electrophiles

Alternative approaches use Mitsunobu conditions for O→N alkyl transfer. The 3-oxopyridazinone reacts with 2-bromo-1-(piperidin-1-yl)ethan-1-one under DEAD/PPh₃ mediation in THF at 0°C→RT. This method achieves 58% yield but requires strict moisture control.

Optimization of the 4-Ethylphenyl Substituent

Late-stage introduction of the aryl group via Suzuki-Miyaura coupling proves effective:

| Component | Specification |

|---|---|

| Boronic Acid | 4-Ethylphenylboronic acid (1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 8 hours |

| Yield | 85% |

Notably, electron-donating ethyl groups enhance coupling efficiency compared to para-substituted derivatives.

Critical Process Parameters and Scale-Up Considerations

Purification and Characterization

Chromatographic Purification

Final purification employs RP-HPLC with C18 stationary phase:

| Parameter | Condition |

|---|---|

| Mobile Phase | MeCN/H₂O (0.1% TFA) gradient |

| Flow Rate | 20 mL/min |

| Column | 250 × 50 mm, 10 μm |

| Detection | UV 254 nm |

| Purity | >99.5% |

Spectroscopic Validation

Key characterization data:

Industrial-Scale Production Challenges

Byproduct Management

Common impurities and mitigation strategies:

| Impurity | Structure | Reduction Method |

|---|---|---|

| Di-alkylated derivative | N/A | Controlled stoichiometry (1:1.05) |

| Oxidized piperidine | N-Oxide formation | N₂ sparging, antioxidant additives |

| Ring-opened products | Hydrazine adducts | Strict pH control (6.8-7.2) |

Environmental Considerations

Process mass intensity (PMI) optimization:

- Solvent recovery: 85% DMF via vacuum distillation

- Catalyst recycling: Cu residues <5 ppm in effluent

- E-factor reduction from 43 to 28 through flow chemistry adaptation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.